molecular formula C12H9BrN2O B1379853 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile CAS No. 1199773-86-8

4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile

Cat. No. B1379853
M. Wt: 277.12 g/mol
InChI Key: PEGODWBLGLBYGZ-UHFFFAOYSA-N
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Description

4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile, also known as BIBX1382 or ZD1839, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) that has been extensively studied for its potential use as an anticancer agent. It has a molecular formula of C12H9BrN2O and a molecular weight of 277.12 g/mol .


Molecular Structure Analysis

The molecular structure of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile consists of a benzene ring attached to a nitrile group and an isoxazole ring through an ethyl bridge . The presence of the bromine atom on the ethyl bridge may allow for further reactions.

Scientific Research Applications

Synthesis and Reactivity

  • Research conducted by Efimov et al. (2016) demonstrated the regio- and stereoselectivity in reactions involving β-azolyl enamines and nitrile oxides, leading to the formation of 4-azolylisoxazoles. This study provides insights into the synthesis of isoxazole derivatives under catalyst-free conditions, potentially including compounds similar to 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Efimov et al., 2016).
  • Velikorodov and Sukhenko (2004) investigated the antimicrobial properties of N-arylcarbamates containing isoxazoline and isoxazole rings, showcasing the potential biological activity of isoxazole derivatives, which may extend to the application areas of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Velikorodov & Sukhenko, 2004).

Chemical Reactivity and Applications

  • Hou et al. (2017) presented a study on the stereospecific synthesis of an isoxazole-containing S1P1 receptor agonist, emphasizing the role of isoxazole derivatives in medicinal chemistry. This could suggest the utility of similar compounds like 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile in developing pharmaceutical agents (Hou et al., 2017).
  • Research on the regioselectivity and mechanism of cycloaddition reactions involving isoxazoline derivatives by El idrissi et al. (2021) highlights the chemical reactivity of such compounds, potentially providing a foundation for understanding the reactivity of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (El idrissi et al., 2021).

properties

IUPAC Name

4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGODWBLGLBYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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